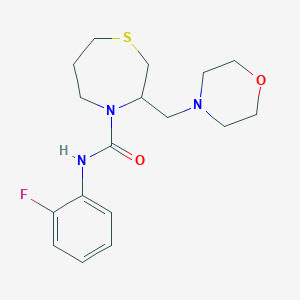
N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinomethyl group, and a thiazepane carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, the morpholinomethyl group would introduce a cyclic ether and the thiazepane carboxamide group would introduce a seven-membered ring with a sulfur atom and an amide functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the amide group, and the sulfur atom in the seven-membered ring. Fluorine is highly electronegative and can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom, the amide group, and the sulfur atom in the seven-membered ring would all influence properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications
- Researchers have explored the anticancer effects of this compound due to its ability to inhibit specific enzymes or pathways involved in cancer cell growth and survival. It may serve as a potential lead compound for developing novel anticancer drugs .
- The compound’s structural features suggest it could exhibit antimicrobial properties. Investigations have focused on its effectiveness against bacteria, fungi, and other pathogens. Understanding its mechanism of action could lead to new antimicrobial agents .
- Given its morpholine moiety, researchers have studied its impact on neuroprotection. It may modulate neurotransmitter systems or protect neurons from oxidative stress, making it relevant for neurodegenerative diseases .
- Inflammation plays a role in various diseases. This compound’s structure suggests it could act as an anti-inflammatory agent. Researchers have explored its effects on inflammatory pathways and immune responses .
- The compound’s thiazepane ring system may contribute to analgesic (pain-relieving) effects. Investigations have looked into its interaction with pain receptors and potential applications in pain management .
- Scientists have used computational methods to study the compound’s interactions with biological targets. Insights gained from these studies can aid in designing new drug candidates or optimizing existing ones .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Potential
Anti-inflammatory Effects
Analgesic Properties
Chemical Biology and Drug Design
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c18-15-4-1-2-5-16(15)19-17(22)21-6-3-11-24-13-14(21)12-20-7-9-23-10-8-20/h1-2,4-5,14H,3,6-13H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHJAQARVBEAJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

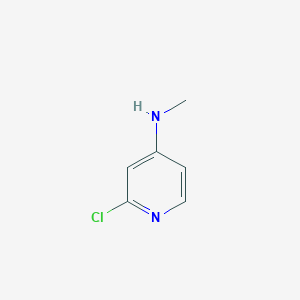
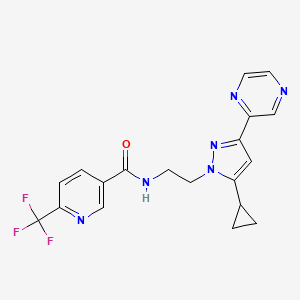
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
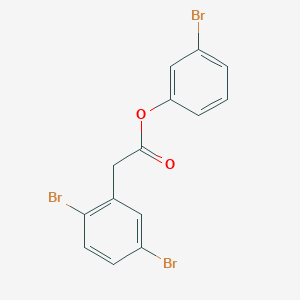
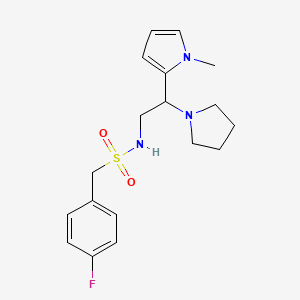
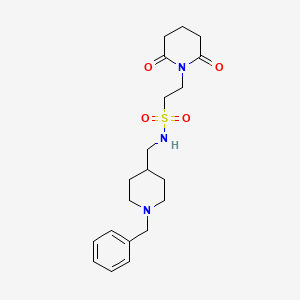

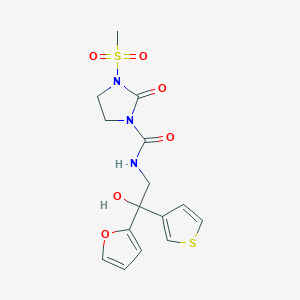
![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)
![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)

![Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate](/img/structure/B2411640.png)
